SR9011 (CAS 1379686-29-9) is a synthetic, dual agonist of the nuclear receptors REV-ERBα and REV-ERBβ, designed to overcome the severe pharmacokinetic limitations of first-generation tool compounds. Functioning as a potent transcriptional repressor, SR9011 directly modulates the expression of core clock genes and metabolic regulators involved in lipid and glucose homeostasis [1]. Unlike early porphyrin-based ligands or the prototype synthetic agonist GSK4112, SR9011 was specifically engineered for systemic in vivo applications, offering validated plasma exposure and blood-brain barrier (BBB) penetrance . This makes it a critical procurement choice for researchers and developers requiring a highly processable, metabolically stable modulator for preclinical models of circadian disruption, neuroinflammation, and metabolic syndrome.
Procuring generic or first-generation REV-ERB modulators like GSK4112 for in vivo or complex cellular assays often results in experimental failure due to rapid metabolic clearance and negligible systemic exposure. GSK4112 exhibits an exceptionally high plasma clearance rate (approx. 353 mL/kg/min), rendering it strictly limited to in vitro use[1]. Furthermore, while the closely related analog SR9009 is often considered interchangeable, SR9011 exhibits a distinct isoform affinity profile, demonstrating superior potency at the REV-ERBβ receptor (560 nM vs. 800 nM for SR9009) [2]. Substituting SR9011 with SR9009 in assays highly dependent on REV-ERBβ repression can therefore introduce quantitative discrepancies. Buyers must prioritize SR9011 over GSK4112 or SR9009 when specific β-isoform affinity, confirmed CNS penetrance, and stable in vivo pharmacokinetics are strict assay requirements.
Early REV-ERB agonists like GSK4112 fail in animal models due to near-total rapid clearance. SR9011 was structurally optimized to provide sustained systemic exposure, achieving a plasma concentration of 15.3 μM two hours post-administration at 100 mg/kg, whereas GSK4112 shows no viable plasma exposure under similar conditions .
| Evidence Dimension | Plasma Concentration (In Vivo Exposure) |
| Target Compound Data | 15.3 μM (2 hr post 100 mg/kg i.p.) |
| Comparator Or Baseline | GSK4112: Negligible plasma exposure |
| Quantified Difference | Complete restoration of systemic bioavailability |
| Conditions | i.p. administration in murine models |
Ensures the compound can be successfully utilized in systemic metabolic and obesity models without premature metabolic degradation.
While SR9011 and SR9009 are often grouped together as dual agonists, SR9011 demonstrates a stronger binding affinity for the REV-ERBβ isoform. In cell-based reporter assays, SR9011 achieves an IC50 of 560 nM for REV-ERBβ, compared to 800 nM for SR9009 [1].
| Evidence Dimension | REV-ERBβ IC50 (Binding Affinity) |
| Target Compound Data | 560 nM |
| Comparator Or Baseline | SR9009: 800 nM |
| Quantified Difference | 30% greater potency at the REV-ERBβ isoform |
| Conditions | Gal4-chimeric cell-based reporter assay |
Critical for procurement when the target application specifically requires maximal repression of REV-ERBβ-dependent pathways.
A major limitation of many nuclear receptor ligands is their inability to cross the blood-brain barrier. SR9011 overcomes this, achieving a quantifiable brain concentration of 0.24 μM just 2 hours after a 10 mg/kg i.p. dose . This makes it vastly superior to non-penetrant baseline compounds for neuropharmacological applications.
| Evidence Dimension | Brain Tissue Concentration |
| Target Compound Data | 0.24 μM (2 hr post 10 mg/kg i.p.) |
| Comparator Or Baseline | Baseline early synthetic ligands (e.g., GSK4112): Non-penetrant |
| Quantified Difference | Confirmed BBB crossing and CNS accumulation |
| Conditions | In vivo tissue quantification post-i.p. dosing |
Validates the compound for use in neuroinflammation, microglial metabolism, and suprachiasmatic nucleus (SCN) circadian clock research.
For consistent dosing in both in vitro and in vivo settings, solubility is paramount. SR9011 demonstrates excellent solubility profiles in standard organic solvents, achieving 30 mg/mL in both DMSO and DMF, and 14 mg/mL in Ethanol. This high solubility facilitates the preparation of stable, highly concentrated stock solutions without precipitation.
| Evidence Dimension | Organic Solvent Solubility |
| Target Compound Data | DMSO/DMF: 30 mg/mL; Ethanol: 14 mg/mL |
| Comparator Or Baseline | Standard baseline requirement: >10 mg/mL for viable stock prep |
| Quantified Difference | Exceeds standard handling thresholds by 2-3x |
| Conditions | Standard laboratory conditions (25°C) |
Reduces formulation failures and ensures reproducible dosing across different experimental batches and vehicle preparations.
Due to its validated systemic exposure and ability to avoid the rapid clearance seen in first-generation ligands, SR9011 is the optimal choice for long-term in vivo studies targeting lipid and glucose metabolism, energy expenditure, and diet-induced obesity .
Leveraging its confirmed blood-brain barrier penetrance, SR9011 is highly effective for studying CNS-specific circadian clock disruption, particularly in assays measuring the attenuation of pro-inflammatory responses and phagocytosis in primary microglia [1].
Because SR9011 possesses a stronger affinity for REV-ERBβ compared to SR9009, it is the preferred procurement option for in vitro explant cultures and reporter assays where maximal repression of the β-isoform is required to study clock gene oscillation .
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